7-Azabicyclo[2.2.1]heptan-1-ylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-azabicyclo[2.2.1]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-3-1-6(8-7)2-4-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBVVQHRVJCXFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373504-13-2 | |
| Record name | 7-azabicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 7 Azabicyclo 2.2.1 Heptan 1 Ylmethanol and Congeners
Strategic Approaches to the 7-Azabicyclo[2.2.1]heptane Core Construction
The construction of the 7-azabicyclo[2.2.1]heptane core is a key challenge in the synthesis of its derivatives. Various strategic approaches have been developed, primarily revolving around Diels-Alder cycloadditions and intramolecular cyclization pathways. These methods provide access to a range of substituted and functionalized azabicyclic frameworks.
Diels-Alder Cycloadditions in Azabicyclo[2.2.1]heptane Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings and has been extensively applied to the synthesis of the 7-azabicyclo[2.2.1]heptane skeleton. This approach typically involves the reaction of a diene with a dienophile, where one or both components contain a nitrogen atom to form the bridged bicyclic amine.
The reaction of N-substituted pyrroles with acetylenic dienophiles represents a direct route to the 7-azabicyclo[2.2.1]heptene system, which can be subsequently reduced to the desired saturated heptane. cdnsciencepub.comgoogle.com Highly substituted derivatives have been synthesized using N-alkyl and N-acyl pyrroles in reaction with dimethylacetylene dicarboxylate. cdnsciencepub.com While initial reports of this reaction showed low yields, the use of catalysts such as aluminum chloride has been shown to significantly improve the yield of the Diels-Alder adduct. cdnsciencepub.com For instance, the reaction of N-carbomethoxypyrrole with acetylene (B1199291) dicarboxylic ester in the presence of aluminum chloride can yield the product in up to 93%. cdnsciencepub.com
Table 1: Examples of Diels-Alder Reactions with N-Substituted Pyrroles
| N-Substituent on Pyrrole (B145914) | Dienophile | Catalyst/Conditions | Product Type | Reference |
| N-Alkyl | Dimethylacetylene dicarboxylate | Heat | Highly substituted 7-azabicyclo[2.2.1]heptene | cdnsciencepub.com |
| N-Acyl | Dimethylacetylene dicarboxylate | Heat | Highly substituted 7-azabicyclo[2.2.1]heptene | cdnsciencepub.com |
| N-Carbomethoxy | Acetylene dicarboxylic ester | Aluminum chloride | 7-Azabicyclo[2.2.1]heptene derivative (93% yield) | cdnsciencepub.com |
| N-Carbobenzoxy | Not specified | Not specified | N-carbobenzoxy derivative of 7-azabicyclo[2.2.1]hept-2-ene-2-carboxylic acid | cdnsciencepub.com |
A notable advancement in the synthesis of specific 7-azabicyclo[2.2.1]heptane derivatives involves the use of methyl 2-benzamidoacrylate as a dienophile. unirioja.esresearchgate.netcapes.gov.br This strategy has been successfully employed in a new synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, a constrained proline analogue. unirioja.esresearchgate.netcapes.gov.br The key step in this synthesis is the Diels-Alder reaction between methyl 2-benzamidoacrylate and a suitable diene, such as Danishefsky's diene. researchgate.netunirioja.es This reaction leads to the formation of a highly functionalized cyclohexene (B86901) ring, which can then be converted to the desired 7-azabicyclo[2.2.1]heptane system through a series of transformations. unirioja.esunirioja.es
The reaction of methyl 2-benzamidoacrylate with 2-trimethylsilyloxy-1,3-butadiene, catalyzed by ZnI2, provides a direct route to a ketone intermediate in high yield (94%). unirioja.es This ketone can then be subjected to reduction and subsequent intramolecular cyclization to afford the bicyclic core. unirioja.es
Table 2: Key Steps in the Synthesis of 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid
| Step | Reagents and Conditions | Outcome | Reference |
| Diels-Alder Reaction | Methyl 2-benzamidoacrylate, 2-trimethylsilyloxy-1,3-butadiene, ZnI2, hydroquinone, CH2Cl2, followed by 0.005N HCl-THF treatment | Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate (ketone 6) in 94% yield | unirioja.es |
| Reduction of Ketone | L-selectride®, THF, -78°C | Mixture of trans and cis alcohols (90:10 ratio) | unirioja.es |
| Mesylation | Methanesulphonyl chloride, diisopropylethylamine (DIEA) | Methanesulphonate derivative (7) | unirioja.es |
| Intramolecular Cyclization | Base-promoted internal nucleophilic displacement | 7-Azabicyclo[2.2.1]heptane system (compound 8) in high yield | unirioja.es |
The aza-Diels-Alder reaction, where the nitrogen atom is part of the diene or dienophile, is a highly effective method for constructing six-membered nitrogen-containing heterocycles. researchgate.netrsc.org This approach is particularly valuable for the synthesis of chiral 2-azanorbornane (2-azabicyclo[2.2.1]heptane) derivatives. researchgate.netrsc.org The reaction between a chiral imine and cyclopentadiene (B3395910) can proceed with high stereoselectivity, allowing for the isolation of a single enantiomer with four defined stereogenic centers. researchgate.net These chiral 2-azanorbornane scaffolds are versatile platforms for the synthesis of ligands, catalysts, and biologically active molecules. researchgate.netrsc.org
Intramolecular Cyclization Pathways for Bridgehead Nitrogen Formation
An alternative and powerful strategy for the construction of the 7-azabicyclo[2.2.1]heptane core involves intramolecular cyclization, where the key bond forming the bridgehead nitrogen is formed in the final steps of the synthesis.
Base-promoted intramolecular nucleophilic displacement is a key method for forming the 7-azabicyclo[2.2.1]heptane ring system. unirioja.esresearchgate.net This approach typically involves a suitably substituted cyclohexane (B81311) precursor containing a nitrogen nucleophile and a leaving group at appropriate positions. For instance, the treatment of a trans-configured methanesulphonate derivative of a cyclohexanol (B46403) with a base can induce an internal nucleophilic displacement by the nitrogen atom, leading to the formation of the bicyclic structure in high yield. unirioja.es
Another application of this methodology is the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates. nih.gov This reaction provides a convenient route to 2-bromo-7-azabicyclo[2.2.1]heptane derivatives. nih.gov For example, the reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in DMF yields (1RS,2SR,4SR)-2-bromo-7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in 52% yield. nih.govresearchgate.net This bromo-derivative can then be subjected to elimination to introduce unsaturation or further functionalized as needed. nih.gov
Table 3: Base-Promoted Intramolecular Cyclization Examples
| Substrate | Base/Solvent | Product | Yield | Reference |
| trans-4-hydroxy-1-benzamidocyclohexane-1-carboxylate methanesulfonate | Base | Methyl 1-benzamido-7-azabicyclo[2.2.1]heptane-1-carboxylate | High | unirioja.es |
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | Sodium hydride/DMF | (1RS,2SR,4SR)-2-bromo-7-[(t-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% | nih.govresearchgate.net |
NaH-Mediated Intramolecular Cyclization from Halogenated Precursors
A notable method for the synthesis of the 7-azabicyclo[2.2.1]heptane core involves the use of sodium hydride (NaH) to mediate an intramolecular cyclization of halogenated precursors. Research has demonstrated that this base-promoted heterocyclization is a viable route for preparing these bicyclic systems. acs.orgnih.gov
The process typically begins with a carbamate-protected aminocyclohexene derivative. For instance, tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate can be treated with sodium hydride in a solvent like dimethylformamide (DMF) at room temperature. acs.orgnih.gov This reaction induces an intramolecular cyclization, leading to the formation of the 7-azabicyclo[2.2.1]heptane ring system. acs.orgnih.gov In a specific example, this reaction yielded 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in a 52% yield. acs.orgnih.gov
The versatility of this method is further highlighted by the use of different protecting groups on the nitrogen atom. For example, N-(cis-3,trans-4-dibromocyclohex-1-yl)-2,2,2-trifluoroacetamide also undergoes clean cyclization under similar conditions to produce the corresponding 7-azabicyclo[2.2.1]heptane derivative in good yields. acs.orgnih.gov The stereochemistry of the halogenated precursor is crucial for the success of the cyclization. The cis-3,trans-4-dibromo configuration is particularly effective for forming the desired bicyclic product. acs.orgnih.gov
Subsequent chemical transformations can be performed on the cyclized product. For example, the resulting 2-bromo derivative can undergo elimination of hydrogen bromide when treated with a strong base like potassium tert-butoxide (t-BuOK), affording an unsaturated version of the bicyclic system. acs.orgnih.gov This elimination step has been reported to proceed with a 78% yield. acs.orgnih.gov
Table 1: NaH-Mediated Intramolecular Cyclization
| Starting Material | Product | Yield |
|---|---|---|
| tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane | 52% acs.orgnih.gov |
Multi-Step Linear Syntheses from Readily Available Acyclic and Cyclic Precursors
Synthesis from Cyclohex-3-enecarboxylic Acid via Curtius Reaction
A well-established multi-step synthesis of 7-azabicyclo[2.2.1]heptane derivatives commences with the readily available starting material, cyclohex-3-enecarboxylic acid. smolecule.comresearchgate.net This synthetic route employs a Curtius reaction as a key step to introduce the nitrogen functionality that will ultimately become the bridging nitrogen atom of the bicyclic system. smolecule.comresearchgate.net
The sequence begins with the conversion of cyclohex-3-enecarboxylic acid into an acyl azide, which then undergoes the Curtius rearrangement to form an isocyanate. This intermediate is subsequently trapped with an alcohol, such as tert-butanol, to yield a carbamate-protected amine. researchgate.net
Following the introduction of the nitrogen atom, the cyclohexene ring is subjected to stereoselective bromination. smolecule.comresearchgate.net This step is critical for installing the necessary leaving groups for the subsequent intramolecular cyclization. The bromination typically leads to the formation of a major diastereomer, such as tert-butyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamate. researchgate.net
The final step in forming the bicyclic core is an intramolecular cyclization mediated by a base, commonly sodium hydride (NaH) in dimethylformamide (DMF). smolecule.comresearchgate.net This reaction proceeds via an intramolecular nucleophilic substitution, where the nitrogen atom displaces one of the bromine atoms to form the bridged bicyclic structure. researchgate.net
Routes from trans-4-Aminocyclohexanol (B47343) through Trifluoroacetylation and Sulfonylation
An alternative synthetic pathway to the 7-azabicyclo[2.2.1]heptane scaffold utilizes trans-4-aminocyclohexanol as the starting material. google.com This approach involves a sequence of protection, activation, and cyclization steps to construct the bicyclic ring system.
The synthesis initiates with the selective protection of the amino group. This is achieved by reacting trans-4-aminocyclohexanol with a trifluoroacetate (B77799) reagent in acetonitrile. google.com This reaction selectively acylates the amino group without affecting the hydroxyl group, resulting in a quantitative yield of the trifluoroacetyl-protected intermediate. google.com
The next step involves the activation of the hydroxyl group to facilitate the subsequent intramolecular cyclization. This is accomplished by reacting the protected amino alcohol with a sulfonyl chloride, which converts the hydroxyl group into a good leaving group, such as a sulfonate ester. google.com This sulfonylation step also proceeds in nearly quantitative yield. google.com
The final step of this sequence involves a simultaneous deprotection and cyclization reaction. The trifluoroacetyl-protected cyclohexyl sulfonate is treated with a weak base in an aqueous alcohol solution. google.com This single step removes the trifluoroacetyl protecting group and promotes the intramolecular nucleophilic attack of the free amine onto the carbon bearing the sulfonate leaving group, thereby forming the 7-azabicyclo[2.2.1]heptane ring system with a reported yield of 90%. google.com The reaction conditions are mild, with the cyclization occurring at room temperature. google.com
Table 2: Synthesis from trans-4-Aminocyclohexanol
| Step | Reaction | Reagents | Yield |
|---|---|---|---|
| 1 | Amino Group Protection | Trifluoroacetate in Acetonitrile | 100% google.com |
| 2 | Hydroxyl Group Activation | Sulfonyl Chloride | ~100% google.com |
Five-Step Routes for 7-Azabicyclo[2.2.1]heptane Parent Compound
In one of the five-step syntheses, the key steps involve the formation of an amino-mesylate intermediate which is then cyclized to the desired bicyclic product. cdnsciencepub.com The cyclization of the amino-mesylate is carried out in 80% aqueous ethanol (B145695) at room temperature. cdnsciencepub.com The yields for the final two steps of this sequence, hydrolysis and cyclization, were reported as 80% and 83%, respectively. cdnsciencepub.com
The synthesis required careful control of reaction conditions in certain steps to achieve the reported yields. cdnsciencepub.com The structure of the resulting 7-azabicyclo[2.2.1]heptane was confirmed through the preparation of several N-acyl and N-nitroso derivatives. cdnsciencepub.com
Enantioselective and Diastereoselective Synthesis of 7-Azabicyclo[2.2.1]heptane Scaffolds
Asymmetric Approaches to 7-Azabicyclo[2.2.1]heptane-1-carboxylic Acids
The synthesis of enantiomerically pure 7-azabicyclo[2.2.1]heptane-1-carboxylic acids, as constrained analogues of proline, is a significant area of research. One notable asymmetric synthesis produces (1S,3S,4R)- and (1S,3R,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acids. capes.gov.brunirioja.es This method begins with the asymmetric Diels-Alder reaction of 8-phenylmenthyl 2-acetamidoacrylate and 1,3-butadiene, which leads to an iodo-1,3-oxazine intermediate. unirioja.es This key intermediate is then transformed into the target chiral 4-hydroxyproline (B1632879) analogues. unirioja.es
Another strategy involves a Favorskii ring contraction to create the N-protected 7-azabicyclo[2.2.1]heptanecarboxylic acid framework. doi.org This approach starts from tropinone, which is converted to a phenyl carbamate, followed by bromination to yield an α-bromide. doi.org A subsequent Favorskii rearrangement, initiated by a benzyl (B1604629) alkoxide, not only contracts the ring to form the desired bicyclic system but also results in transesterification to a Cbz protecting group. doi.org The resulting racemic acid can then be resolved into its separate enantiomers by forming diastereomeric amides with a chiral auxiliary, such as (R)-1-phenylethylamine, which can be separated by crystallization. doi.org
A different synthetic route to the parent 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) utilizes a Diels-Alder reaction as the key step. unirioja.es In this approach, methyl 2-benzamidoacrylate serves as the dienophile, reacting with Danishefsky's diene. unirioja.es The resulting cycloadduct is then converted into a ketone, which undergoes reduction to form a trans-alcohol. unirioja.es This intermediate is treated with methanesulfonyl chloride, and a subsequent base-promoted internal nucleophilic displacement of the mesylate group forms the 7-azabicyclo[2.2.1]heptane ring system. unirioja.es
Preparation of Enantiomerically Pure 7-Azabicyclo[2.2.1]heptane Diamines
Enantiomerically pure 1,2-diamine derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized as rigid scaffolds for peptidomimetics and as potential glycosidase inhibitors. acs.orgacs.org The synthesis commences with a Diels-Alder adduct derived from N-(tert-butoxycarbonyl)pyrrole and 2-bromo-1-p-toluenesulfonylacetylene. acs.org This leads to the formation of enantiomerically pure alcohols, (-)- and (+)-7-tert-butoxycarbonyl-6-endo-p-toluenesulfonyl-7-azabicyclo[2.2.1]hept-2-en-5-endo-ol, after a resolution step. acs.org
These resolved alcohols are then converted through several functionalization and desulfonylation steps into key protected amino precursors. acs.org Specifically, they yield (+)- and (-)-5-exo-amino-7-(tert-butoxycarbonyl)-2,3-exo-isopropylidenedioxy-7-azabicyclo[2.2.1]heptane and the corresponding 5-endo-amino isomers. acs.org From these enantiomerically pure precursors, the final target diamines, including both enantiomers of 5-exo- and 5-endo-amino-7-azabicyclo[2.2.1]heptane-2,3-exo-diol, are obtained in good yields. acs.orgacs.org The absolute configuration of the synthetic series was confirmed through chemical correlation and X-ray diffraction analysis of an intermediate. acs.org These conformationally constrained diamines serve as valuable molecular scaffolds for further chemical exploration. acs.org A scalable approach has also been developed utilizing meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate as a starting material to access enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines. researchgate.net
Stereospecific Synthesis of Substituted 7-Azabicyclo[2.2.1]heptane Systems
The stereospecific synthesis of substituted 7-azabicyclo[2.2.1]heptane systems has been achieved through various methodologies, notably via transannular alkylation. acs.orgnih.gov A synthesis of a 2-substituted glutamic acid analogue starts from L-serine. A key step involves the formation of the bicyclic ring system through a β-elimination of a silyl (B83357) ether followed by cyclization. acs.orgnih.gov This transannular alkylation produces tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate. acs.orgnih.gov
Further functionalization at the C-2 position is accomplished by reducing a 2-keto-3-silyl ether intermediate to the corresponding C-2 ketone. acs.orgnih.gov This ketone is then converted to an α,β-unsaturated ester. A critical stereospecific reduction of the double bond from the exo face leads to a single protected glutamate (B1630785) analogue, tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate. acs.orgnih.gov This strategy allows for precise control over the stereochemistry of the substituents on the bicyclic core. Additionally, methods have been developed for modifying the bridgehead position of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid to create various 1-substituted systems. researchgate.net
Synthesis of Key Intermediates for 7-Azabicyclo[2.2.1]heptan-1-ylmethanol and Analogues
N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones as Versatile Precursors
N-Boc-7-azabicyclo[2.2.1]heptan-2-ones are highly valuable and versatile intermediates, particularly in the enantiospecific synthesis of alkaloids like (+)- and (-)-epibatidine and their analogues. unirioja.esresearchgate.netresearchgate.net The significance of these ketones lies in their utility as building blocks for constructing more complex molecular architectures. unirioja.esunirioja.es
Enantiospecific syntheses of both (-)- and (+)-N-BOC-7-azabicyclo[2.2.1]heptan-2-one have been developed from starting materials such as L-glutamic acid and levulinic acid. researchgate.netresearchgate.net Another approach to obtaining enantiomerically pure ketones involves the resolution of a racemic mixture of the corresponding alcohols, followed by oxidation. researchgate.netresearchgate.net Furthermore, a formal asymmetric synthesis of (+)-epibatidine has been reported where (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid is converted into (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one. unirioja.es A short and efficient synthesis of optically pure (+)-N-Boc-azabicyclo[2.2.1]hept-2-one has also been achieved through the asymmetric desymmetrization of a meso-N-methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene precursor. ias.ac.in
| Starting Material | Key Strategy | Product Enantiomer | Reference |
|---|---|---|---|
| L-Glutamic Acid / Levulinic Acid | Enantiospecific Synthesis | (-)- and (+)-ketones | researchgate.net, researchgate.net |
| Racemic Alcohols | Resolution followed by Oxidation | (-)- and (+)-ketones | researchgate.net, researchgate.net |
| (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Multi-step Transformation | (1R,4S)-ketone | unirioja.es |
| meso-N-methoxycarbonyl-2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene | Asymmetric Desymmetrization | (+)-ketone | ias.ac.in |
Preparation of Functionalized Bicyclic Ketones
The synthesis of functionalized bicyclic ketones is crucial for accessing the 7-azabicyclo[2.2.1]heptane framework. One effective method involves a Diels-Alder reaction between methyl 2-benzamidoacrylate and Danishefsky's diene. unirioja.es The initial cycloadduct is treated with an HCl-THF solution to yield an enone, which is subsequently hydrogenated using a 10% palladium-carbon catalyst to produce the saturated ketone, methyl 1-benzamido-4-oxocyclohexane-1-carboxylate, in high yield. unirioja.es This ketone serves as a direct precursor to the bicyclic system after further transformations. unirioja.es
An alternative route to a key cyclohexanone (B45756) intermediate involves the oxidation of a mixture of cis- and trans-4-aminocyclohexanol derivatives. cdnsciencepub.com Using Jones reagent, this mixture can be efficiently oxidized to the corresponding cyclohexanone, which can then be used in subsequent steps to form the bicyclic ring system. cdnsciencepub.com
Catalytic Approaches to 7-Azabicyclo[2.2.1]heptane Derivatives
Catalysis plays a vital role in the efficient synthesis of 7-azabicyclo[2.2.1]heptane derivatives. The Diels-Alder reaction, a cornerstone for constructing the bicyclic skeleton, can be significantly improved with catalysis. For instance, the reaction between N-carbomethoxypyrrole and acetylene dicarboxylic ester sees a dramatic yield increase to 93% when catalyzed by aluminum chloride. cdnsciencepub.com Platinum-catalyzed reduction has also been employed in synthetic routes involving hydrogenation steps. cdnsciencepub.com
Palladium catalysis is effective for post-synthesis modification of the bicyclic core. Cross-coupling amination reactions using palladium-bisimidazol-2-ylidene complexes as catalysts allow for the introduction of N-heteroaryl groups onto the 7-azabicyclo[2.2.1]heptane framework, yielding a variety of derivatives in good to moderate yields. capes.gov.br
| Reaction Type | Catalyst | Purpose | Reference |
|---|---|---|---|
| Diels-Alder Cycloaddition | Aluminum Chloride | Improve reaction yield for bicyclic core formation | cdnsciencepub.com |
| Reduction/Hydrogenation | Platinum Oxide | Reduction of precursors | cdnsciencepub.com |
| Hydrogenation | Palladium-Carbon (10%) | Saturation of a cyclohexene ring to form a ketone precursor | unirioja.es |
| Cross-Coupling Amination | Palladium-bisimidazol-2-ylidene complexes | Functionalization with N-heteroaryl groups | capes.gov.br |
Palladium-Bisimidazol-2-ylidene Complex Catalyzed Amination Reactions
A powerful strategy for the synthesis of N-substituted 7-azabicyclo[2.2.1]heptane derivatives involves the palladium-catalyzed cross-coupling amination of heteroaryl halides with 7-azabicyclo[2.2.1]heptane. This approach provides a direct and efficient route to a diverse range of congeners. Research has demonstrated the effectiveness of palladium-bisimidazol-2-ylidene complexes as catalysts for this transformation, achieving good to moderate yields across a variety of substrates. unirioja.esresearchgate.net
The development of this methodology was prompted by the need for a general and convenient route to N-aryl-substituted-7-azabicyclo[2.2.1]heptane derivatives. google.com The catalyst system, often employing a palladium source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂) in conjunction with a bisimidazolium salt ligand, has proven to be crucial for successful carbon-nitrogen bond formation. unirioja.esgoogle.com
The reaction is typically carried out in a solvent such as dioxane at elevated temperatures, with a base like sodium tert-butoxide to facilitate the coupling. This methodology has been successfully applied to a range of heteroaryl halides, including various bromopyridines, demonstrating its utility in generating a library of N-heteroaryl-substituted 7-azabicyclo[2.2.1]heptanes. unirioja.es The regioselectivity of the reaction is noteworthy, as demonstrated in cases with polyfunctionalized heteroaromatics where amination occurs at a specific halide position. google.com
Detailed findings from these studies are summarized in the table below, showcasing the scope of the palladium-bisimidazol-2-ylidene complex catalyzed amination reaction.
| Entry | Heteroaryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Pd₂(dba)₃ / Bisimidazolium salt | NaOt-Bu | Dioxane | 100-110 | 67 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ / Bisimidazolium salt | NaOt-Bu | Dioxane | 100-110 | 71 |
| 3 | 2-Bromo-6-methoxypyridine | Pd₂(dba)₃ / Bisimidazolium salt | NaOt-Bu | Dioxane | 100-110 | 75 |
| 4 | 2,5-Dibromopyridine | Pd₂(dba)₃ / Bisimidazolium salt | NaOt-Bu | Dioxane | 100-110 | 65 |
| 5 | 5-Bromo-2-chloropyridine | Pd₂(dba)₃ / Bisimidazolium salt | NaOt-Bu | Dioxane | 100-110 | 78 |
Hydrogenation Reactions in Azabicyclo[2.2.1]heptane Formation
Catalytic hydrogenation is a fundamental and widely employed transformation in the synthesis of the 7-azabicyclo[2.2.1]heptane core. This method is often utilized to reduce unsaturated precursors, thereby establishing the saturated bicyclic framework, frequently with a high degree of stereocontrol.
One common synthetic strategy involves an initial Diels-Alder cycloaddition to form an unsaturated bicyclic intermediate, which is subsequently hydrogenated. For instance, the reaction of a dienophile with a suitable diene can produce a cyclohexene derivative that, after a series of transformations, undergoes hydrogenation to yield the saturated carbocyclic ring of the final product. A specific example involves the hydrogenation of a 4-oxo-2-cyclohexene-1-carboxylate derivative using 10% palladium on carbon (Pd/C) as a catalyst in dichloromethane (B109758) (CH₂Cl₂) at room temperature, which proceeds quantitatively. unirioja.es
Another key application of hydrogenation is in the stereospecific reduction of pyrroline (B1223166) intermediates. The catalytic hydrogenation of a substituted pyrroline can lead to the formation of a cis-substituted pyrrolidine (B122466), which is a crucial precursor for subsequent intramolecular cyclization to form the 7-azabicyclo[2.2.1]heptane ring system. researchgate.net This stereospecificity is critical in controlling the final architecture of the target molecule.
Furthermore, in situ hydrogenation is employed in certain synthetic sequences. For example, following the formation of an azanorbornene derivative through a metal-complex-mediated cycloaddition, hydrogenation can be performed to yield the corresponding saturated 7-azabicyclo[2.2.1]heptane. google.com The choice of catalyst and reaction conditions can significantly influence the efficiency and stereochemical outcome of the hydrogenation. Palladium on carbon is a commonly used catalyst for these transformations. unirioja.esacs.org
The table below provides examples of hydrogenation reactions used in the formation of the 7-azabicyclo[2.2.1]heptane skeleton.
| Entry | Substrate | Catalyst | Solvent | Conditions | Product | Yield (%) |
| 1 | Methyl 1-benzamido-4-oxo-2-cyclohexene-1-carboxylate | 10% Pd/C | CH₂Cl₂ | Room Temperature, Atmospheric Pressure | Methyl 1-benzamido-4-oxocyclohexane-1-carboxylate | Quantitative |
| 2 | Substituted Pyrroline | Not specified | Not specified | Not specified | cis-5-Pyridinylproline | Not specified |
| 3 | Azanorbornene intermediate | Not specified | Not specified | in situ hydrogenation | 7-Azabicyclo[2.2.1]heptane derivative | Not specified |
| 4 | 7-Carbomethoxy-2-(3-pyridyl)-7-azanorbornadiene | 10% Pd/C | Methanol (B129727) | Slightly elevated H₂ pressure | 7-Carbomethoxy-2-(3-pyridyl)-7-azanorbornane | Not specified |
Chemical Reactivity and Mechanistic Aspects of 7 Azabicyclo 2.2.1 Heptane Systems
Free Radical Reactions in the Synthesis of 7-Azabicyclo[2.2.1]heptane Derivatives
Free radical reactions provide a powerful tool for forming the carbon-carbon and carbon-heteroatom bonds necessary for synthesizing complex derivatives of the 7-azabicyclo[2.2.1]heptane system. These methods are particularly valuable for accessing substituted analogues, including those related to the potent analgesic epibatidine (B1211577).
Intramolecular Radical Cyclizations and Mechanistic Insights
The construction of the 7-azabicyclo[2.2.1]heptane skeleton can be achieved through intramolecular free radical processes. researchgate.netacs.org The mechanisms governing these cyclizations have been investigated using computational methods, such as Density Functional Theory (DFT), to provide a deeper understanding of the reaction pathways and outcomes. researchgate.netacs.org These theoretical studies help to explain experimental results and guide the selection of appropriate radical precursors for successful cyclization. researchgate.netacs.org
One common strategy involves the generation of α-acylamino radicals, which then undergo intramolecular cyclization. smolecule.com The cyclization can proceed through different pathways, such as 5-exo or 6-endo cyclizations, depending on the specific substitution pattern of the precursor and the reaction conditions. smolecule.com The stereochemical outcome of these reactions is influenced by the conformational preferences of the radical intermediates and any steric interactions between substituents. smolecule.com
Critical Effect of the 7-Nitrogen Protecting Group on Radical Cyclization Outcomes
The protecting group on the bridgehead nitrogen atom plays a crucial role in the success of radical-mediated cyclizations. researchgate.netacs.org The nature of this group can significantly influence the reaction's outcome, and computational analyses have been employed to rationalize these effects. researchgate.netacs.org For instance, in the synthesis of certain conformationally constrained epibatidine analogues, the choice of the N-protecting group was found to be a determining factor in whether the desired cyclized products were formed. researchgate.net In some cases, reactions that were expected to yield cyclized products instead resulted only in reduced, uncyclized compounds, highlighting the sensitivity of the reaction to the electronic and steric properties of the nitrogen substituent. researchgate.net This effect is not limited to radical reactions; in base-promoted heterocyclizations, the protecting group can also dictate the course of the reaction, with different groups favoring either N-cyclization to form the desired 7-azabicyclo[2.2.1]heptane ring or O-cyclization leading to alternative heterocyclic products. acs.org
Investigations into Bridgehead Radical Existence
The existence and synthetic utility of a bridgehead radical in the 7-azabicyclo[2.2.1]heptane system have been unequivocally demonstrated. unirioja.es This was achieved through the generation of the radical via the Barton decarboxylation of a thiohydroxamate ester derived from 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. unirioja.eswikipedia.org The formation of this bridgehead α-amino-substituted radical opens a pathway to a variety of 1-substituted derivatives that are otherwise difficult to synthesize. unirioja.es
The transient bridgehead radical can be trapped by various reagents. For example, decarboxylative halogenation reactions using radical traps like carbon tetrachloride (CCl₄) and bromotrichloromethane (B165885) (BrCCl₃) successfully yielded the corresponding 1-chloro and 1-bromo derivatives. unirioja.es The radical can also be trapped by molecules with activated double or triple bonds, such as methyl acrylate (B77674) and methyl propiolate, to form new carbon-carbon bonds at the bridgehead position. unirioja.es Furthermore, simple decarboxylation using tributyltin hydride as a hydrogen atom donor allows for the formation of the parent N-benzoyl-7-azabicyclo[2.2.1]heptane. unirioja.esscielo.br These reactions provide strong evidence for the formation of the bridgehead radical and showcase its potential in synthetic chemistry. unirioja.es
| Starting Material | Radical Trap/Reagent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | CCl₄ | N-Benzoyl-1-chloro-7-azabicyclo[2.2.1]heptane | 23 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | BrCCl₃ | N-Benzoyl-1-bromo-7-azabicyclo[2.2.1]heptane | 85 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Bu₃SnH | N-Benzoyl-7-azabicyclo[2.2.1]heptane | - | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Methyl acrylate | Methyl 3-(N-benzoyl-7-azabicyclo[2.2.1]heptan-1-yl)propanoate | 59 | unirioja.es |
| N-Benzoyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid 2-thioxo-2H-pyridin-1-yl ester | Methyl propiolate | Methyl (E)-3-(N-benzoyl-7-azabicyclo[2.2.1]heptan-1-yl)acrylate | 62 | unirioja.es |
Nucleophilic and Electrophilic Reactivity at the 7-Azabicyclo[2.2.1]heptane Framework
The strained geometry of the 7-azabicyclo[2.2.1]heptane system imparts unusual properties to the bridgehead nitrogen, influencing its reactivity in both nucleophilic and electrophilic reactions.
Preparation and Transformations of N-Acyl and N-Nitroso Derivatives
The secondary amine of 7-azabicyclo[2.2.1]heptane can be readily converted into a range of N-acyl and N-nitroso derivatives. cdnsciencepub.comcdnsciencepub.com These transformations follow standard procedures for amine acylation and nitrosation. However, the resulting amides and nitrosamines exhibit unique properties due to the rigid bicyclic scaffold. The strain at the bridgehead nitrogen forces it into a pyramidal geometry, even within the typically planar amide or nitrosamide group. researchgate.net This distortion reduces the resonance between the nitrogen lone pair and the adjacent carbonyl or nitroso group. researchgate.net
A significant consequence of this reduced resonance is a lowering of the energy barrier for rotation around the N-CO and N-NO bonds. For the N-acetyl derivative, the rotational barrier is 1.2 kcal/mol lower than in unstrained analogues, while for the N-nitroso derivative, the barrier is dramatically reduced by 6.5 kcal/mol. cdnsciencepub.comcdnsciencepub.com Furthermore, this nitrogen pyramidalization makes N-benzoyl derivatives of 7-azabicyclo[2.2.1]heptane unexpectedly resistant to base-catalyzed hydrolysis compared to corresponding monocyclic amides. mdpi.com
Anionic Reactivity of Boc-Protected 7-Azabicyclo[2.2.1]heptane Systems
In addition to radical chemistry, the 7-azabicyclo[2.2.1]heptane framework can also undergo anionic reactions. An efficient synthetic route has been developed based on the generation of a bridgehead anion from a Boc-protected 7-azabicyclo[2.2.1]heptane. researchgate.net This powerful nucleophile can then react with various electrophiles, providing a complementary method to radical reactions for the functionalization of the bicyclic system. researchgate.net The formation of a bridgehead α-lithio anion has been reported, which serves as a synthetic equivalent for an α-amino carbanion, enabling the introduction of substituents at this position. researchgate.netacs.org
Oxidation, Reduction, and Substitution Reactions of Azabicyclo[2.2.1]heptane Amines
The reactivity of the tertiary amine at the 7-position is profoundly influenced by its bridgehead location within a strained bicyclic system. This unique structural environment dictates the outcomes of oxidation, reduction, and substitution reactions.
Oxidation: The oxidation of the nitrogen atom in the 7-azabicyclo[2.2.1]heptane scaffold can lead to stable radical species. For instance, 7-azabicyclo[2.2.1]heptan-7-ol can be oxidized to its corresponding nitroxyl (B88944) radical, 7-azabicyclo[2.2.1]heptane N-oxyl (ABHO). jst.go.jp This species exhibits significant catalytic activity in the oxidation of alcohols, highlighting the accessibility of the nitrogen to participate in redox processes. jst.go.jp The stability of this radical is attributed to the bicyclic structure. jst.go.jp
Furthermore, the scaffold shows a notable resistance to photo-oxidative dealkylation. acs.org This stability arises because the typical degradation pathway for N-alkylated amino groups would require the formation of a highly energetic anti-Bredt immonium salt, a structure that is energetically unfavorable in this rigid bicyclic system. acs.org
Reduction: While the tertiary amine itself is not typically reduced, functional groups attached to the nitrogen can be. N-acyl derivatives of the 7-azabicyclo[2.2.1]heptane system can be readily reduced to the corresponding N-alkyl derivatives. A common method involves the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF). google.com For example, an N-acetyl derivative can be converted to an N-ethyl derivative via this method. google.com This transformation is a standard procedure for converting amides to tertiary amines. google.com
Substitution: The nitrogen atom of the 7-azabicyclo[2.2.1]heptane core readily undergoes substitution reactions, namely acylation and alkylation, using conventional methods. google.comcdnsciencepub.com These reactions are fundamental for installing a wide variety of functional groups at the bridgehead position, thereby modifying the electronic and steric properties of the molecule.
N-Acylation: This is typically achieved by reacting the parent amine with acylating agents such as acyl chlorides or anhydrides. Several N-acyl derivatives, including acetyl and benzoyl compounds, have been prepared using this approach. cdnsciencepub.comcdnsciencepub.com
N-Alkylation: The secondary amine can be alkylated to form tertiary amines. google.com Reactions with alkyl halides (e.g., ethyl iodide, benzyl (B1604629) chloride) or other alkylating agents yield the corresponding 7-N-alkylated derivatives. google.com
These fundamental reactions are summarized in the table below.
| Reaction Type | Reagent Class | Product |
| Oxidation | Oxidizing Agents | Nitroxyl Radical |
| Reduction | Strong Hydride Agents (e.g., LiAlH₄) | N-Alkyl Derivative (from N-Acyl) |
| N-Acylation | Acyl Halides, Anhydrides | N-Acyl Derivative (Amide) |
| N-Alkylation | Alkyl Halides | N-Alkyl Derivative (Tertiary Amine) |
Stereochemical Control and Regioselectivity in Chemical Transformations of the Scaffold
The rigid and conformationally constrained nature of the 7-azabicyclo[2.2.1]heptane skeleton is a dominant factor in controlling the stereochemical and regiochemical outcomes of chemical reactions.
Role of the Bicyclic Structure in Determining Reaction Outcomes
The bicyclic framework imposes significant geometric constraints that limit the number of accessible conformations, allowing for precise control over the spatial arrangement of substituents and the trajectory of attacking reagents. google.comresearchgate.net
One of the most pronounced effects is the stereoselectivity observed during addition reactions to unsaturated derivatives. The convex shape of the molecule sterically hinders the endo face, leading to a strong preference for attack from the more accessible exo face. For example, the stereospecific reduction of a double bond within the scaffold typically proceeds from the exo face. researchgate.netacs.org Similarly, cycloaddition reactions, such as the Diels-Alder reaction used to form the scaffold, often favor the formation of exo products. researchgate.net
The strain inherent in the bicyclic system can also be harnessed to drive specific chemical transformations. For example, retro-aldol and retro-Dieckman reactions on appropriately substituted 7-azabicyclo[2.2.1]heptane derivatives proceed stereoselectively, driven by the release of ring strain to form highly functionalized pyrrolidine (B122466) scaffolds. nih.gov
Furthermore, the structure profoundly affects the properties of the bridgehead nitrogen.
Nitrogen Inversion: When the nitrogen is alkylated, the barrier for nitrogen inversion is abnormally high. This "bicyclic effect" is a direct consequence of the geometric constraints that resist the transition to a planar geometry required for inversion.
Amide Planarity: When the nitrogen is acylated, the resulting amide bond is forced into a non-planar, pyramidal geometry. This distortion from the typical planar amide structure is due to the inability of the bicyclic rings to accommodate the preferred trigonal planar arrangement around the nitrogen atom.
The table below provides examples of reactions where the bicyclic structure dictates the stereochemical outcome.
| Reaction Type | Substrate Example | Reagent(s) | Outcome |
| Reduction | 7-Azabicyclo[2.2.1]hept-2-ene derivative | H₂, Catalyst | Stereospecific addition to the exo face researchgate.netacs.org |
| Diels-Alder | N-substituted pyrrole (B145914) + Dienophile | Heat or Lewis Acid | Favored formation of exo cycloadduct researchgate.net |
| Retro-Aldol | Functionalized N-Boc-3-tosyl-7-azabicyclo[2.2.1]heptan-2-ol | Base | Stereoselective ring opening to a functionalized pyrrolidine nih.gov |
Conformational Analysis and Stereochemical Properties of 7 Azabicyclo 2.2.1 Heptane Derivatives
Intrinsic Rigidity and Conformational Restriction of the Bridged Bicyclic Structure
The defining characteristic of the 7-azabicyclo[2.2.1]heptane system is its rigid bicyclic structure. This rigidity arises from the fusion of three rings, which severely limits conformational flexibility. Unlike monocyclic systems that can adopt multiple chair, boat, or twist-boat conformations, the 7-azabicyclo[2.2.1]heptane core is locked into a specific arrangement. The strain is evident in its internal bond angles; for instance, the C1-N7-C4 bond angle is significantly compressed compared to typical acyclic amines, a consequence of the bridged nitrogen atom. cdnsciencepub.com This inherent strain and conformational restriction are crucial for its application as a rigid proline analogue in peptide chemistry, where it can be used to enforce specific secondary structures like β-turns. unirioja.es The rationale for using such conformationally rigid structures is to selectively affect the mutual adaptability between a drug and its biological receptors. proquest.com
Chirality and Stereoisomerism in 7-Azabicyclo[2.2.1]heptane Systems
The rigid framework of the 7-azabicyclo[2.2.1]heptane system gives rise to distinct stereochemical properties. The spatial arrangement of substituents on the bicyclic core is critical for molecular recognition and biological activity.
Substituents on the ethylene (B1197577) bridges (C2, C3, C5, and C6) can be oriented in one of two positions: exo or endo. The exo position is anti (away from) to the longest bridge (the C1-C7-C4 path), while the endo position is syn (towards) this bridge. google.com This stereochemical distinction is fundamental, as endo and exo isomers are diastereomers with different physical and chemical properties. google.com For example, in the synthesis of exo-2-chloro-7-azabicyclo[2.2.1]heptane, the lack of NMR signal splitting between the proton at C2 and the adjacent bridgehead proton confirms its endo configuration, meaning the chlorine substituent is in the exo position. cdnsciencepub.com
The absolute configuration of chiral centers is designated using the Cahn-Ingold-Prelog (R/S) system. An X-ray crystallographic analysis of a resolved derivative confirmed the absolute configuration as (1R,2S,4S), demonstrating the successful separation and characterization of a single enantiomer from a racemic mixture. doi.org
| Stereochemical Descriptor | Definition in 7-Azabicyclo[2.2.1]heptane |
| exo | Substituent is oriented away from (anti) the C1-N7-C4 bridge. |
| endo | Substituent is oriented towards (syn) the C1-N7-C4 bridge. |
| R/S | Designates the absolute configuration of chiral centers (C1, C2, C3, C4, C5, C6) based on Cahn-Ingold-Prelog priority rules. |
Carbon atoms C1, C2, C3, C4, C5, and C6 can be chiral centers if they are appropriately substituted. google.com The presence of one or more chiral carbons in the molecule leads to the existence of enantiomers and diastereomers. When a racemic acid of a 7-azabicyclo[2.2.1]heptane derivative was coupled with a single enantiomer of an amine auxiliary, two distinct diastereomeric amides were formed and successfully separated. doi.org This separation is possible because diastereomers have different physical properties. The subsequent hydrolysis of these separated diastereomers can yield the enantiomerically pure forms of the original acid. doi.org
Amide Bond Properties within the Constrained 7-Azabicyclo[2.2.1]heptane Scaffold
When the nitrogen atom at position 7 is part of an amide bond (i.e., N-acylated), its properties are dramatically altered by the bicyclic system's strain. This has profound implications for the structure and function of molecules containing this motif.
Amide bonds are typically planar due to the delocalization of the nitrogen lone pair into the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. However, in the 7-azabicyclo[2.2.1]heptane scaffold, the geometric constraints force the amide nitrogen atom to become pyramidal. nih.govresearchgate.net This deviation from planarity reduces the resonance stabilization between the nitrogen lone pair and the carbonyl group. A direct consequence of this reduced resonance is a lower rotational barrier around the amide C-N bond. For N-acyl derivatives, this energy barrier can be significantly lower than in comparable acyclic amides. rsc.org Despite this pyramidalization and the associated activation of the amide bond, these bicyclic amides are surprisingly stable and resistant to base-catalyzed hydrolysis compared to related monocyclic amides. mdpi.comnih.gov
The cis-trans isomerization of amide bonds is a critical process in protein folding and function. researchgate.netnih.gov In typical tertiary amides, the trans conformation is generally favored. However, the 7-azabicyclo[2.2.1]heptane system allows for remarkable control over this equilibrium through strategic substitution at the bridgehead positions (C1 and C4).
Research has shown that introducing substituents at the C4 bridgehead position can force the amide bond to adopt an all-cis conformation. mdpi.comnih.gov Conversely, placing substituents at the C1 bridgehead position favors an exclusive trans-amide structure. mdpi.comnih.govrsc.org This powerful control allows for the design of molecular switches and stable helical structures based on oligomers of these bicyclic amino acids. mdpi.comrsc.orgrsc.org The ability to lock the amide bond into a specific cis or trans state is a unique feature of this scaffold, driven by the steric interactions between the bridgehead substituent and the N-acyl group. nih.gov
| Bridgehead Substitution Position | Preferred Amide Conformation | Reference |
| C1 | trans | mdpi.comnih.gov |
| C4 | cis | mdpi.comnih.gov |
Rotational Barriers in N-Acyl-7-Azabicyclo[2.2.1]heptane Amides
The 7-azabicyclo[2.2.1]heptane scaffold imposes significant geometric constraints that directly impact the planarity of the amide bond in its N-acyl derivatives. Unlike typical amides which exhibit a planar or near-planar arrangement around the nitrogen atom, N-acyl-7-azabicyclo[2.2.1]heptanes feature an intrinsically pyramidal nitrogen atom. nih.govresearchgate.net This deviation from planarity has a pronounced effect on the rotational barrier about the amide C-N bond.
Research has consistently shown a reduction in the rotational barriers of these bicyclic amides when compared to their monocyclic counterparts, such as pyrrolidine (B122466) amides. nih.gov This reduction is a direct consequence of the decreased double bond character of the C-N bond, which arises from the pyramidal geometry of the nitrogen. The strained bicyclic structure forces the nitrogen's lone pair of electrons out of optimal alignment for delocalization into the carbonyl π-system.
Detailed studies on a series of N-benzoyl-7-azabicyclo[2.2.1]heptanes with various para-substituents on the benzoyl group have provided quantitative data on these rotational barriers. A clear correlation has been established between the electronic nature of the substituent and the magnitude of the rotational barrier. This relationship is well-described by the Hammett equation, indicating that electron-donating groups on the benzoyl ring decrease the rotational barrier, while electron-withdrawing groups increase it. This is consistent with the understanding that electron-withdrawing groups enhance the double bond character of the amide C-N bond, thereby increasing the energy required for rotation.
The following table presents the experimentally determined rotational barriers for a selection of N-benzoyl-7-azabicyclo[2.2.1]heptane derivatives.
| Substituent (X) on N-Benzoyl Group | Rotational Barrier (ΔG‡, kcal/mol) |
|---|---|
| p-OCH3 | 15.4 |
| p-CH3 | 15.8 |
| H | 16.2 |
| p-Cl | 16.5 |
| p-NO2 | 17.1 |
Influence of Structural Strain on the Chemical Behavior of the Nitrogen Atom
The unique chemical behavior of the nitrogen atom in 7-azabicyclo[2.2.1]heptane and its derivatives is predominantly governed by the inherent structural strain of the bicyclic system. The primary contributor to this strain is the significant deviation of the C-N-C bond angle from the ideal tetrahedral angle for an sp³-hybridized nitrogen or the ideal trigonal planar angle for an sp²-hybridized nitrogen in a planar amide. nih.gov
This angular strain is the principal driving force behind the pyramidalization of the nitrogen atom. In the parent amine, the nitrogen atom is forced into a more pyramidal geometry compared to acyclic or larger-ring cyclic amines. This enforced pyramidalization has several important consequences for the chemical behavior of the nitrogen atom:
Basicity: The pKa of 7-azabicyclo[2.2.1]heptane is around 10.8, which is comparable to that of less strained cyclic amines like pyrrolidine. cdnsciencepub.com This suggests that while the structural strain is significant, its effect on the availability of the nitrogen lone pair for protonation is not dramatically altered, or any strain-induced decrease in basicity is offset by other factors such as solvation effects. cdnsciencepub.com
Reactivity in Acylation: The reactivity of the nitrogen atom in acylation reactions is noticeably different from that of its monocyclic analogs. Acylation of 7-azabicyclo[2.2.1]heptane often requires longer reaction times compared to pyrrolidine or piperidine. cdnsciencepub.com This can be attributed to the steric hindrance around the nitrogen atom imposed by the bicyclic framework, which can impede the approach of the acylating agent.
Amide Bond Stability: While the pyramidalization of the nitrogen in N-acyl derivatives leads to a less stable amide bond in terms of rotation, it does not necessarily translate to increased susceptibility to hydrolysis. In fact, studies have shown an unexpected resistance of N-acyl-7-azabicyclo[2.2.1]heptanes to base-catalyzed hydrolysis. mdpi.comsemanticscholar.org This phenomenon is thought to be related to the thermodynamics of forming the tetrahedral intermediate, where the structural constraints of the bicyclic system may play a complex role.
N-NO Bond Cleavage: In N-nitroso derivatives of 7-azabicyclo[2.2.1]heptane, the structural strain facilitates the heterolytic cleavage of the N-NO bond. nih.gov The reduced resonance in the N-nitroso group, a consequence of the pyramidal nitrogen, enhances its potential as a nitric oxide (NO) or nitrosonium ion (NO⁺) donor. nih.gov
Computational and Theoretical Investigations of 7 Azabicyclo 2.2.1 Heptan 1 Ylmethanol and Analogues
Quantum Chemical Calculations for Structural Elucidation and Energetics
Quantum chemical calculations provide a microscopic view of molecular structures and the energies associated with them. These methods are crucial for interpreting experimental findings and predicting molecular behavior where empirical data is unavailable.
Density Functional Theory (DFT) has become a primary tool for investigating reaction mechanisms involving complex organic molecules. nih.gov By approximating the many-body electronic Schrödinger equation, DFT allows for the efficient calculation of molecular properties, including transition state geometries and activation energies. researchgate.net Studies on related azabicyclic systems have demonstrated that DFT can successfully unravel complex reaction pathways. For instance, DFT calculations have been employed to understand the unexpected resistance of amides based on the 7-azabicyclo[2.2.1]heptane scaffold to base-catalyzed hydrolysis, with calculated Gibbs free energies correctly predicting the slow reaction kinetics. mdpi.com
The choice of functional and basis set is critical for obtaining accurate results. A variety of functionals have been benchmarked for performance on pericyclic reactions, which share mechanistic features with many transformations of bicyclic systems. researchgate.netrsc.org The meta-hybrid M06-2X functional and double-hybrid functionals like B2K-PLYP have shown excellent performance in predicting reaction barriers and energies. rsc.org These calculations provide deep insights into how the rigid bicyclic framework influences the geometries and energies of transition states, often leading to unique reaction pathways compared to more flexible acyclic systems. smolecule.com
| DFT Functional | Type | Primary Application in Mechanistic Analysis | Performance Notes |
|---|---|---|---|
| B3LYP | Hybrid-GGA | Geometry optimization, reaction energetics, and vibrational frequencies. mdpi.com | A widely used functional that often provides a good balance of accuracy and computational cost. researchgate.net |
| MPW1K | Hybrid-GGA | Calculation of activation barriers and reaction kinetics. | Performs particularly well for activation barriers in 1,3-dipolar cycloadditions. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Broad applicability, including non-covalent interactions, thermochemistry, and kinetics. | Demonstrated high accuracy for pericyclic reaction benchmarks, with a mean absolute error of 1.1 kcal mol⁻¹. rsc.org |
| revDSD-PBEP86 | Double-Hybrid | High-accuracy energy calculations for reaction barriers and thermochemistry. | Offers strong performance for benchmark pericyclic reactions, though with higher computational expense. rsc.org |
While DFT is a powerful tool, other computational methods are also vital. High-level ab initio methods, such as the Complete Basis Set (CBS-QB3) method, provide benchmark-quality data for reaction energetics, serving as a "gold standard" against which other methods are evaluated. researchgate.net
For exploring the conformational landscape, Molecular Mechanics (MM) methods offer a computationally efficient alternative. Force fields like MM3 and MM4 are parameterized to reproduce experimental and high-level computational data for geometries, conformational energies, and vibrational frequencies. semanticscholar.org The MM4 force field, for example, has been specifically developed to accurately model a wide range of organic molecules, including aliphatic amines. semanticscholar.orgacs.org These methods can rapidly assess the relative stabilities of different conformers, predict key structural parameters like bond lengths and angles, and identify low-energy structures that can be subjected to more rigorous quantum chemical analysis.
Molecular Dynamics and Conformational Sampling of Bridged Azacycles
Molecular Dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules by solving Newton's equations of motion for a system of atoms. lidsen.com This technique allows for the exploration of the conformational space of bridged azacycles over time, providing insights that are inaccessible from static, time-independent quantum calculations. nih.gov
MD simulations can reveal the pathways of conformational transitions, the influence of solvent on molecular shape, and the flexibility of the bicyclic ring system. lidsen.comarxiv.org By simulating the molecule's trajectory, researchers can generate a representative ensemble of structures, which can be clustered to identify the most populated conformational states. nih.gov These simulations are critical for bridging theoretical models with real-world applications, particularly in fields like drug discovery where the dynamic interaction between a ligand and its receptor is paramount. lidsen.com
| Simulation Parameter | Description | Common Choice for Azabicycles |
|---|---|---|
| Force Field | A set of empirical energy functions and parameters used to calculate the potential energy of the system. | CHARMM36, AMBER, or OPLS are commonly used for organic and biomolecules. nih.gov |
| Software | The program used to run the simulation. | GROMACS, AMBER, or NAMD are widely used packages. nih.gov |
| Solvation Model | Representation of the solvent environment. | Explicit water models like TIP3P are common for simulating physiological conditions. nih.gov |
| Ensemble | The statistical mechanical ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) ensemble is often used to mimic laboratory conditions. |
| Simulation Time | The duration of the simulated trajectory. | Typically ranges from nanoseconds (ns) to microseconds (μs), depending on the process being studied. nih.gov |
Theoretical Prediction of Reaction Mechanisms and Stereochemical Outcomes
One of the most significant applications of computational chemistry is its ability to predict the outcomes of chemical reactions. For rigid systems like 7-azabicyclo[2.2.1]heptane derivatives, theoretical calculations can accurately forecast both reaction feasibility and stereoselectivity. nih.gov
By calculating the activation energies for competing reaction pathways, researchers can predict the major products under a given set of conditions. nih.gov For example, DFT studies have been used to predict that a specific synthetic methodology could be extended to the synthesis of complex bicyclic cyclobutanes by evaluating the energy barrier of the rate-determining step. nih.gov Furthermore, computational models are invaluable for explaining and predicting stereochemical outcomes, such as diastereoselectivity. nih.gov In a [3 + 2] cycloaddition reaction to form 7-azanorbornanes, DFT calculations showed that the observed high diastereomeric ratio was due to steric factors in the transition state, allowing for a rational prediction of the product's stereochemistry. nih.gov The constrained geometry of the azabicyclic framework is a key factor that can be modeled to understand how it controls facial selectivity in reactions. smolecule.com
Spectroscopic Characterization Support for Structural Confirmation
Computational chemistry provides critical support for the experimental characterization of novel compounds. A synergistic approach combining experimental spectroscopy with theoretical calculations is a powerful strategy for unambiguous structure determination. mdpi.com
Theoretical calculations can predict a range of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible absorption spectra. When these computed spectra closely match the experimental data, it provides strong evidence for the proposed structure. mdpi.comresearchgate.net For instance, the optimized geometry of a new compound can be calculated using DFT at a level like B3LYP/6-311++G(d,p), and from this structure, its ¹H and ¹³C NMR chemical shifts can be predicted. mdpi.com The agreement between the predicted and experimental shifts serves as a robust validation of the structural assignment. This integrated approach is now standard practice in modern chemical research for confirming the structures of complex molecules like 7-Azabicyclo[2.2.1]heptan-1-ylmethanol and its analogues.
| Spectroscopic Technique | Experimental Data | Computational Prediction | Purpose of Comparison |
|---|---|---|---|
| NMR Spectroscopy | ¹H and ¹³C chemical shifts, coupling constants. | Magnetic shielding tensors calculated via methods like GIAO. | Confirms atom connectivity and stereochemistry. mdpi.com |
| Infrared (IR) Spectroscopy | Vibrational frequencies corresponding to functional groups. | Harmonic frequency calculations (often scaled) from an optimized geometry. | Confirms the presence of functional groups and provides structural fingerprints. |
| UV-Visible Spectroscopy | Electronic absorption maxima (λmax). | Excitation energies and oscillator strengths from Time-Dependent DFT (TD-DFT). mdpi.com | Validates the electronic structure and chromophores. |
| X-ray Crystallography | Precise bond lengths, bond angles, and torsion angles in the solid state. | Optimized ground-state geometry parameters from DFT or other methods. | Validates the computational model and confirms the solid-state conformation. mdpi.com |
Advanced Applications of 7 Azabicyclo 2.2.1 Heptane Scaffolds in Chemical Synthesis and Materials Science
Design and Synthesis of Conformationally Constrained Amino Acid and Peptide Analogues
The incorporation of conformational constraints into peptides is a powerful strategy for enhancing their biological activity, selectivity, and metabolic stability. The 7-azabicyclo[2.2.1]heptane scaffold has emerged as a key element in the design of such constrained analogues, offering a rigid framework that mimics or stabilizes specific peptide secondary structures.
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) is a noteworthy constrained analogue of proline. unirioja.es Proline's unique cyclic structure already imparts significant conformational restriction to peptide chains, often inducing β-turns. unirioja.es Ahc, being an achiral compound, further rigidifies this structure, making it a particularly attractive substitute for proline in peptidomimetic studies. unirioja.es Its synthesis has been achieved through various routes, including a notable method that utilizes a Diels-Alder reaction with methyl 2-benzamidoacrylate as the dienophile. unirioja.es Another approach involves a transannular alkylation of tert-butyl N-benzylthiopyroglutamate. unirioja.es The resulting constrained proline analogue has been incorporated into bioactive molecules, such as boroarginine thrombin inhibitors and a novel class of HIV-1 protease inhibitors, highlighting its potential in drug design. unirioja.es
| Compound Name | Starting Material | Key Reaction | Significance |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) | D,L-serine | Diels-Alder reaction | Rigid proline analogue for peptidomimetics unirioja.es |
| 7-Azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc) | tert-butyl N-benzylthiopyroglutamate | Transannular alkylation | Constrained proline analogue used in bioactive molecules unirioja.es |
The 7-azabicyclo[2.2.1]heptane scaffold has been successfully employed to enforce or stabilize β-strand-like extended conformations in peptides. nih.gov β-strands are fundamental secondary structures in proteins, often assembling into larger β-sheets. researchgate.net Spectroscopic and simulation studies have demonstrated that attaching a 7-azabicyclo[2.2.1]heptane amine (Abh) to the C-terminus of an α-amino acid promotes an extended conformation in the adjacent residue. nih.gov This stabilizing effect is attributed to the proximity between the bridgehead proton of the Abh unit and the α-proton of the neighboring amino acid, a phenomenon that is independent of the solvent. nih.govacs.org This finding provides a valuable tool for the de novo design of β-strand-mimicking peptides, even in the absence of the typical inter-strand hydrogen bonds that stabilize β-sheets. nih.gov
Beyond mimicking single amino acids, 7-azabicyclo[2.2.1]heptane derivatives serve as versatile non-peptide molecular scaffolds for the design of more complex peptide analogues. researchgate.net Enantiomerically pure 1,2-diamine derivatives of this bicyclic system have been synthesized and explored as rigid scaffolds. researchgate.net These structures provide a fixed framework upon which various functional groups can be appended to mimic the spatial arrangement of amino acid side chains in a peptide, thereby reproducing the bioactive conformation of the parent peptide.
The versatility of the 7-azabicyclo[2.2.1]heptane framework extends to the synthesis of backbone-constrained γ-amino acid analogues. nih.gov By modifying the core structure, for instance through the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, a platform for functional diversity is created. nih.gov Attaching an acetic acid moiety to the C-3 position of this modified core results in a structure that embeds a γ-aminobutyric acid (GABA) framework. nih.gov This strategy has led to the development of backbone-constrained analogues of pharmaceutically important drugs like baclofen (B1667701) and pregabalin. nih.gov
7-Azabicyclo[2.2.1]heptane Derivatives as Versatile Building Blocks in Organic Synthesis
The synthetic utility of 7-azabicyclo[2.2.1]heptane derivatives is not limited to peptidomimetics. These compounds are valuable intermediates in the synthesis of a wide range of organic molecules, including complex natural products. unirioja.esacs.org Their rigid structure and the presence of a nitrogen atom offer multiple points for functionalization and further chemical transformations.
Utility in the Construction of Functionalized Organic Molecules
The 7-azabicyclo[2.2.1]heptane skeleton serves as a robust starting point for the synthesis of a diverse array of functionalized organic molecules. Its inherent structural constraints are leveraged by chemists to develop new synthetic methodologies and to build complex molecular architectures with high degrees of stereochemical control.
One significant application is in the creation of conformationally restricted amino acid analogs. For instance, 7-azabicyclo[2.2.1]heptane-1-carboxylic acid (Ahc), a rigid proline analog, has been synthesized through routes featuring a Diels-Alder reaction as a key step. unirioja.es This achiral amino acid has been incorporated into bioactive molecules, such as boroarginine thrombin inhibitors and HIV-1 protease inhibitors, demonstrating the scaffold's utility in peptidomimetics. unirioja.es Furthermore, the synthesis of a rigid, non-chiral analog of 2-aminoadipic acid, 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, has also been achieved, highlighting the versatility of the core structure in mimicking different amino acid side chains. researchgate.net
Synthetic strategies to functionalize the bicyclic core are varied. A key step in forming the [2.2.1] ring system can involve a transannular alkylation of a substituted pyrrolidine (B122466) precursor. unirioja.es Once the core is formed, further modifications can be introduced. For example, conjugate addition of various alkylamines to vinyl sulfone derivatives of the scaffold has been used to prepare exo-3-Amino-7-azabicyclo[2.2.1]heptanes as potential inhibitors for malarial aspartic proteases. uvic.ca The rigid framework allows for the exploration of enzyme binding pockets by positioning substituents in well-defined spatial orientations. uvic.ca The unique electronic properties of the scaffold have also been exploited in the design of highly fluorescent rhodamine dyes, where the 7-azabicyclo[2.2.1]heptyl moiety acts as an effective auxochrome. acs.org
Table 1: Examples of Functionalized Molecules Derived from the 7-Azabicyclo[2.2.1]heptane Scaffold
| Derived Molecule Class | Synthetic Strategy Highlight | Application/Significance | Reference |
| Constrained Proline Analogs | Diels-Alder Reaction, Transannular Alkylation | Peptidomimetics, HIV Protease Inhibitors | unirioja.es |
| 2-Aminoadipic Acid Analogs | Double Alkylation of a Pyrrolidine Dicarboxylate | Rigid Amino Acid Scaffolds | researchgate.net |
| exo-3-Amino Derivatives | Conjugate Addition to Vinyl Sulfones | Malarial Aspartic Protease Inhibitors | uvic.ca |
| Fluorescent Dyes | Incorporation as an Auxochrome | Enhanced Photophysical Properties | acs.org |
| Epibatidine (B1211577) Analogs | Iminium Ion Cyclization | Novel Alkaloid Synthesis | unirioja.es |
Chiral Templates and Auxiliaries in Asymmetric Synthesis
The stereochemical information embedded within enantiomerically pure derivatives of the 7-azabicyclo[2.2.1]heptane scaffold makes it a powerful tool in asymmetric synthesis. These chiral building blocks can act as templates or auxiliaries to control the stereochemical outcome of reactions, leading to the synthesis of other valuable, optically pure compounds.
A prominent example is the use of enantiopure 7-azabicyclo[2.2.1]heptan-2-ol as a chiral template. nih.govacs.org This substrate has been successfully employed in the synthesis of various aminocyclitols, including both cis- and trans-2-aminocyclohexanols, as well as dihydroconduramine E-1 and ent-conduramine F-1. nih.govacs.org The rigid bicyclic structure effectively shields one face of the molecule, directing incoming reagents and ensuring a high degree of stereocontrol in subsequent transformations.
The scaffold has also been instrumental in the asymmetric synthesis of the potent analgesic alkaloid, epibatidine. unirioja.esacs.org Enantiomerically pure intermediates, such as (1R,4S)-N-Boc-7-azabicyclo[2.2.1]heptan-2-one, serve as key building blocks for the total synthesis of (+)-epibatidine and its analogs. unirioja.esacs.org The synthesis of these chiral ketones often begins with an asymmetric Diels-Alder reaction, where a chiral auxiliary directs the cycloaddition, followed by a series of transformations to construct the bicyclic core with the desired stereochemistry. unirioja.es The application of conformationally constrained 4-hydroxyprolines, which are themselves derivatives of the 7-azabicyclo[2.2.1]heptane skeleton, in the formal synthesis of (+)-epibatidine further underscores the scaffold's importance in stereocontrolled synthesis. unirioja.es
Development of Ionic Liquids Based on the 7-Azabicyclo[2.2.1]heptane Skeleton
In the expanding field of materials science, the 7-azabicyclo[2.2.1]heptane framework has been identified as a promising cationic core for the development of novel ionic liquids (ILs). semanticscholar.orgiupac.org Ionic liquids are salts with melting points below 100°C, known for their negligible vapor pressure, high thermal stability, and wide electrochemical windows. mdpi.com By functionalizing the nitrogen atom of the azabicyclic scaffold, researchers can create cations that, when paired with suitable anions, form a new class of ILs with unique properties imparted by the rigid, bicyclic structure.
Synthetic Methodologies for Azabicyclic Ionic Liquids
The synthesis of ionic liquids based on the 7-azabicyclo[2.2.1]heptane skeleton leverages synthetic routes previously established for preparing analogs of other functionalized molecules, such as epibatidine. researchgate.net A general and effective one-pot method involves the reaction of a tosylate precursor derived from the scaffold with a mixture of reagents under heat. researchgate.net
Specifically, a common pathway involves mixing a tosylate derivative with triethylamine, acetone (B3395972) cyanohydrin (ACH), and a selection of primary amines in a sealed pressure vial. researchgate.net The mixture is heated in a solvent like dry methanol (B129727) at elevated temperatures (e.g., 110 °C) for an extended period (48–60 hours). researchgate.net This process facilitates the formation of the functionalized, quaternized nitrogen center characteristic of the ionic liquid cation. Subsequent anion exchange can then be performed to introduce a variety of anions, allowing for the fine-tuning of the resulting ionic liquid's physicochemical properties.
Electrochemical and Thermal Stability Considerations
The stability of an ionic liquid is a critical parameter that dictates its suitability for various applications, from high-temperature synthesis to electrolytes in electrochemical devices. rsc.org For ionic liquids derived from the 7-azabicyclo[2.2.1]heptane skeleton, these properties are governed by the interplay between the rigid bicyclic cation and the chosen anion.
Q & A
Q. What are the standard synthetic routes for 7-Azabicyclo[2.2.1]heptan-1-ylmethanol?
Methodological Answer: The synthesis typically involves bicyclic amine scaffold formation via intramolecular cyclization. For example, a general approach (Scheme 1 in ) uses reductive amination or ring-closing metathesis to construct the 7-azabicyclo[2.2.1]heptane core. Subsequent functionalization with hydroxymethyl groups is achieved through nucleophilic substitution or oxidation-reduction sequences. Key steps include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for hydrogenation.
- Purification : Chromatography or recrystallization to isolate enantiomerically pure products.
- Yield optimization : Adjusting solvent polarity (e.g., THF vs. DCM) and reaction time.
Table 1 : Synthetic Approaches Comparison
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive amination | Pd/C | MeOH | 65–70 | |
| Ring-closing metathesis | Grubbs II | DCM | 50–55 |
Q. What spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- NMR : H and C NMR identify bicyclic proton environments and hydroxymethyl group integration. For example, deshielded protons near the nitrogen atom (δ 3.2–3.8 ppm) confirm bicyclic strain .
- IR : O-H stretching (~3200–3400 cm) and C-N vibrations (~1250 cm).
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H] at m/z 142.1).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
Methodological Answer: Contradictions in reported yields (e.g., 50% vs. 70%) often stem from stereochemical control and side reactions. Strategies include:
- Temperature modulation : Lowering reaction temps (e.g., 0°C) reduces epimerization .
- Additives : Using molecular sieves to trap water in moisture-sensitive steps .
- Kinetic vs. thermodynamic control : Prolonged heating may favor undesired stereoisomers; monitor via TLC or in-situ FTIR.
Table 2 : Optimization Parameters
| Parameter | Effect on Yield | Reference |
|---|---|---|
| Temp reduction | +15% | |
| Solvent polarity | ±5% | |
| Catalyst loading | +10% (20 mol%) |
Q. How can researchers resolve discrepancies in stereochemical assignments of bicyclic amines like this compound?
Methodological Answer: Discrepancies arise from overlapping NMR signals or incorrect NOE correlations. Solutions include:
Q. What strategies mitigate byproduct formation during hydroxymethyl functionalization?
Methodological Answer: Byproducts like over-oxidized ketones or dimerized species are common. Mitigation involves:
- Protecting groups : Temporary silyl ether protection of the hydroxymethyl group .
- Stepwise oxidation : Use mild oxidizing agents (e.g., TEMPO/NaClO) to avoid side reactions .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the stability of this compound under acidic conditions?
Methodological Answer: Some studies report decomposition at pH < 4, while others note stability. This discrepancy may arise from:
- Counterion effects : HCl salts (e.g., hydrochloride derivatives) may degrade faster than free bases .
- Analytical methods : HPLC vs. NMR stability assessments can yield differing results. Validate via accelerated stability testing (40°C/75% RH for 4 weeks) .
Literature Search Methodology
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
